![molecular formula C21H26FN3O3 B2442880 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide CAS No. 1049412-43-2](/img/structure/B2442880.png)
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide, commonly known as FPEA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPEA belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties that make it a potential candidate for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Evaluation
A series of new amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid, including compounds related to the chemical structure , has been synthesized and evaluated for their anticonvulsant activity. This research highlights the potential application of these compounds in treating epilepsy. Preliminary pharmacological results indicated significant protection in animal models of epilepsy, demonstrating the relevance of these compounds in medicinal chemistry research focused on neurological conditions (Obniska et al., 2015).
Advanced Synthesis Techniques
The development of advanced synthesis techniques for similar compounds has been explored, showcasing methods for improving yield and reproducibility. For instance, the scale-up synthesis of the dopamine uptake inhibitor GBR-12909 demonstrates the application of robust processes for the preparation of such compounds, aligning with environmental sustainability goals and efficiency improvements (Ironside et al., 2002).
Potential in Neuroprotective Activities
The synthesis and evaluation of compounds for their neuroprotective activities, particularly against ischemic conditions, signify another crucial application area. Cinnamide derivatives, structurally related to the target compound, have demonstrated effective activities against neurotoxicity induced by glutamine in PC12 cells. This suggests a potential therapeutic avenue for conditions characterized by neurotoxicity or cerebral ischemia (Jian-gang Zhong et al., 2018).
Serotonin Receptor Studies
Exploratory studies on serotonin receptor antagonists provide insights into the psychiatric and neurological implications of related compounds. Research involving radiolabeled antagonists for PET studies of serotonin receptors indicates the utility of these compounds in advancing our understanding of serotonergic neurotransmission, potentially guiding the development of new treatments for psychiatric disorders (Plenevaux et al., 2000).
Eigenschaften
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-(3-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3/c1-27-19-3-2-4-20(15-19)28-16-21(26)23-9-10-24-11-13-25(14-12-24)18-7-5-17(22)6-8-18/h2-8,15H,9-14,16H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUBAZDCYLCTPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.